molecular formula C10H9N3O2 B3099936 3-(Cyclopropylamino)-4-nitrobenzonitrile CAS No. 1356483-72-1

3-(Cyclopropylamino)-4-nitrobenzonitrile

Cat. No. B3099936
CAS RN: 1356483-72-1
M. Wt: 203.20 g/mol
InChI Key: PMYCICRBLYZXGJ-UHFFFAOYSA-N
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Description

3-(Cyclopropylamino)-4-nitrobenzonitrile (3-CPA-4-NB) is a nitrobenzonitrile compound that has been used in a wide range of scientific research applications. It is a white, crystalline solid with a molecular weight of 191.18 g/mol and a melting point of 114-116°C. 3-CPA-4-NB is a small molecule with a complex structure that has been studied for its potential applications in a variety of areas such as drug design, synthesis, and catalysis.

Scientific Research Applications

3-(Cyclopropylamino)-4-nitrobenzonitrile has been used in a variety of scientific research applications. It has been used as a building block in the synthesis of new compounds, as a catalyst in organic reactions, and as a ligand in coordination chemistry. It has also been used to study the properties of organic materials, such as polymers, and to study the effects of organic solvents on the structure of proteins.

Mechanism of Action

The mechanism of action of 3-(Cyclopropylamino)-4-nitrobenzonitrile is not well understood. However, it is believed to interact with proteins and other molecules in a variety of ways. It is thought to form hydrogen bonds with proteins, which can affect their structure and function. It is also believed to interact with other molecules in the environment, such as organic solvents, and to interact with enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(Cyclopropylamino)-4-nitrobenzonitrile are not well understood. However, it is believed to have a variety of effects on the body. It is thought to interact with proteins in the body, which can affect their structure and function. It is also believed to interact with enzymes and other molecules in the environment, which can affect their activity.

Advantages and Limitations for Lab Experiments

3-(Cyclopropylamino)-4-nitrobenzonitrile has a number of advantages and limitations for use in laboratory experiments. One of the main advantages is its low cost, which makes it an attractive option for researchers. It is also relatively easy to synthesize, making it a useful building block for the synthesis of other compounds. However, it is also a relatively unstable molecule, which can limit its use in certain experiments.

Future Directions

There are a number of potential future directions for 3-(Cyclopropylamino)-4-nitrobenzonitrile research. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug design, synthesis, and catalysis. Additionally, further research into its potential interactions with organic solvents and other molecules in the environment could provide valuable insights into its effects on the body. Finally, further research into its potential use as a ligand in coordination chemistry could lead to new and improved compounds.

properties

IUPAC Name

3-(cyclopropylamino)-4-nitrobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c11-6-7-1-4-10(13(14)15)9(5-7)12-8-2-3-8/h1,4-5,8,12H,2-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMYCICRBLYZXGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C(C=CC(=C2)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701277342
Record name 3-(Cyclopropylamino)-4-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701277342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Cyclopropylamino)-4-nitrobenzonitrile

CAS RN

1356483-72-1
Record name 3-(Cyclopropylamino)-4-nitrobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1356483-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Cyclopropylamino)-4-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701277342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 3-fluoro-4-nitrobenzonitrile (2.0 g, 0.012 mol) in DCM (20 ml), was added K2CO3 (3.3 g, 0.024 mol) and cyclopropyl amine (6.7 ml, 0.096 mol) and the resulting solution was continued to stir at room temperature for 3 h. The reaction was diluted with cold water and extracted with dichloromethane (3×100 ml). The combined organic layers were washed with brine, dried over Na2SO4 and concentrated under vacuum to afford the title compound 3-(cyclopropylamino)-4-nitrobenzonitrile as a yellow solid. 1H NMR (400 MHz, CDCl3), δ: 8.24-8.22 (d, J=8.8 Hz, 1H), 8.07 (bs, 1H), 7.64 (s, 1H), 6.94-6.92 (d, J=8.8 Hz, 1H), 2.59-2.58 (m, 1H), 1.25-0.97 (m, 2H), 0.71-0.58 (m, 2H). MS (M+1): 204.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
6.7 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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